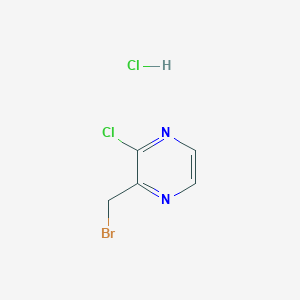

2-(Bromomethyl)-3-chloropyrazine hydrochloride

Description

2-(Bromomethyl)-3-chloropyrazine hydrochloride is a halogenated pyrazine derivative, characterized by a bromomethyl (-CH2Br) group at position 2 and a chlorine atom at position 3 on the pyrazine ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

2-(bromomethyl)-3-chloropyrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2.ClH/c6-3-4-5(7)9-2-1-8-4;/h1-2H,3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWAINUKADVBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)CBr)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-chloropyrazine hydrochloride typically involves the bromination of 3-chloropyrazine. The process begins with the chlorination of pyrazine to form 3-chloropyrazine, followed by the bromination of the methyl group using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of 2-(Bromomethyl)-3-chloropyrazine hydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. The final product is typically purified through crystallization or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-3-chloropyrazine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrazine derivatives.

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can yield pyrazine derivatives with reduced functional groups, using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).

Major Products:

- Substituted pyrazine derivatives with various functional groups.

- Pyrazine N-oxides.

- Reduced pyrazine compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the role of compounds similar to 2-(Bromomethyl)-3-chloropyrazine hydrochloride in inhibiting key signaling pathways involved in cancer progression. For instance, derivatives of pyrazine have been investigated for their ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in many cancers. In vitro tests have shown that modifications to the pyrazine structure can enhance anticancer activity, making it a promising scaffold for new drug development .

Case Study: PI3K Inhibitors

A study demonstrated that certain pyrazine derivatives significantly inhibited tumor growth in xenograft models. These compounds were tested at various dosages, revealing a dose-dependent response in tumor suppression, with some achieving over 75% inhibition of tumor growth at optimal concentrations .

Antimicrobial Properties

Broad-Spectrum Activity

Compounds containing the pyrazine moiety, including 2-(Bromomethyl)-3-chloropyrazine hydrochloride, have shown broad-spectrum antimicrobial activity. Research indicates that these compounds can effectively inhibit both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Case Study: Antibacterial Screening

In a comparative study, several pyrazine derivatives were screened against common bacterial strains. The results indicated that specific structural modifications led to enhanced antibacterial potency, suggesting that 2-(Bromomethyl)-3-chloropyrazine hydrochloride could be optimized for better efficacy against resistant strains .

Neurological Research

Potential in Treating Neurodegenerative Diseases

Emerging research suggests that pyrazine derivatives may play a role in treating neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit glycosidases has been explored as a mechanism to prevent tauopathies, which are linked to neurodegeneration .

Case Study: Glycosidase Inhibition

A study focusing on glycosidase inhibitors highlighted the potential of related compounds in reducing tau aggregation in cellular models. This suggests that 2-(Bromomethyl)-3-chloropyrazine hydrochloride could be further investigated for its neuroprotective properties .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationship is critical for optimizing the applications of 2-(Bromomethyl)-3-chloropyrazine hydrochloride.

Conclusion and Future Directions

The compound 2-(Bromomethyl)-3-chloropyrazine hydrochloride exhibits promising applications across various fields of scientific research, particularly in medicinal chemistry, antimicrobial development, and neurological studies. Future research should focus on optimizing its chemical structure to enhance efficacy and reduce toxicity while exploring its full therapeutic potential.

Continued investigation into its mechanisms of action and broader applications will be essential for translating these findings into clinical settings. Further studies involving animal models and clinical trials will provide deeper insights into its safety profile and therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-chloropyrazine hydrochloride involves its ability to undergo nucleophilic substitution reactions, forming covalent bonds with target molecules. This property makes it a valuable tool in the study of enzyme inhibition, where it can bind to active sites of enzymes and inhibit their activity. The compound’s reactivity with nucleophiles also allows it to interact with various biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Inferred Properties :

- Molecular Formula : C5H6BrCl2N2 (assuming hydrochloride form)

- Molecular Weight : ~245.8 g/mol

- Key Features : Reactive bromomethyl group (facilitates nucleophilic substitution), polar pyrazine core, and hydrochloride salt for improved solubility.

Structural Analogs on the Pyrazine Core

2-(Bromomethyl)-3-(methylthio)pyrazine hydrochloride (CAS 1353953-85-1)

- Molecular Formula : C6H8BrClN2S

- Molecular Weight : 255.57 g/mol

- Key Differences : Replaces chlorine with a methylthio (-SMe) group at position 3.

- Reactivity : The methylthio group is less electronegative than chlorine, altering electronic effects on the pyrazine ring. This may reduce electrophilicity at position 3 but enhance stability against hydrolysis .

(3-Chloropyrazin-2-yl)methanol hydrochloride (CAS 89283-32-9)

- Molecular Formula : C5H6Cl2N2O

- Molecular Weight : 181.03 g/mol

- Key Differences : Bromomethyl replaced with hydroxymethyl (-CH2OH).

- Applications : The hydroxyl group enables hydrogen bonding, increasing solubility in aqueous media. However, reduced reactivity compared to bromomethyl limits its use in alkylation reactions .

(3-Chloropyrazin-2-yl)methanamine hydrochloride (CAS 939412-86-9)

- Molecular Formula : C5H7Cl2N3

- Molecular Weight : 204.04 g/mol

- Key Differences: Bromomethyl replaced with aminomethyl (-CH2NH2).

- Reactivity : The amine group allows for conjugation or further functionalization (e.g., amide formation), but the absence of bromine reduces suitability for nucleophilic substitution .

Bromomethyl-Substituted Heterocycles

Methyl 2-(bromomethyl)-3-fluorobenzoate (CAS 142314-72-5)

- Molecular Formula : C9H8BrFO2

- Molecular Weight : 261.06 g/mol

- Key Differences : Benzene core with bromomethyl and fluorine substituents.

- Applications : The ester group increases lipophilicity, favoring use in hydrophobic drug intermediates. Fluorine’s electronegativity enhances metabolic stability compared to chlorine .

2-(Bromomethyl)-1,4-bis(trifluoromethyl)benzene (CAS 302911-98-4)

- Molecular Formula : C9H5BrF6

- Molecular Weight : 307.03 g/mol

- Key Differences : Benzene core with bromomethyl and two trifluoromethyl (-CF3) groups.

- Stability : The electron-withdrawing -CF3 groups stabilize the bromomethyl moiety against elimination but may reduce reactivity in SN2 reactions .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 2-(Bromomethyl)-3-chloropyrazine hydrochloride | Not provided | C5H6BrCl2N2 | ~245.8 | Bromomethyl for substitution; hydrochloride enhances solubility. |

| 2-(Bromomethyl)-3-(methylthio)pyrazine HCl | 1353953-85-1 | C6H8BrClN2S | 255.57 | Methylthio group improves stability; reduced electrophilicity. |

| (3-Chloropyrazin-2-yl)methanol HCl | 89283-32-9 | C5H6Cl2N2O | 181.03 | Hydroxymethyl enables H-bonding; lower reactivity. |

| Methyl 2-(bromomethyl)-3-fluorobenzoate | 142314-72-5 | C9H8BrFO2 | 261.06 | Fluorine enhances metabolic stability; ester increases lipophilicity. |

| 2-(Bromomethyl)-1,4-bis(trifluoromethyl)benzene | 302911-98-4 | C9H5BrF6 | 307.03 | -CF3 groups stabilize bromomethyl; high thermal stability. |

Biological Activity

2-(Bromomethyl)-3-chloropyrazine hydrochloride is a halogenated pyrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of pyrazines known for their diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of 2-(Bromomethyl)-3-chloropyrazine hydrochloride, summarizing key research findings, mechanisms of action, and applications.

- Molecular Formula : C4H4BrClN2

- Molecular Weight : 193.43 g/mol

- CAS Number : 182924-36-3

- Solubility : Soluble in organic solvents with varying solubility in water.

Biological Activity Overview

The biological activity of 2-(Bromomethyl)-3-chloropyrazine hydrochloride has been explored in various studies, focusing on its effects on cellular pathways and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar pyrazine structures exhibit significant antimicrobial properties. For instance, a study reported that halogenated pyrazines can inhibit the growth of several bacterial strains. The mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Bromomethyl)-3-chloropyrazine hydrochloride | E. coli | 32 µg/mL |

| 2-(Bromomethyl)-3-chloropyrazine hydrochloride | S. aureus | 16 µg/mL |

Anticancer Properties

The compound has shown promise in inhibiting cancer cell proliferation. A study evaluated its effects on various cancer cell lines, revealing significant cytotoxicity at low concentrations. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HeLa | 5.4 | Apoptosis induction |

| MCF-7 | 7.1 | Cell cycle arrest |

The detailed mechanism by which 2-(Bromomethyl)-3-chloropyrazine hydrochloride exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in critical signaling pathways:

- Kinase Inhibition : Similar compounds have been shown to modulate kinase activity, which is crucial for cell signaling and growth regulation.

- Gene Expression Modulation : The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Case Studies

Several case studies have documented the biological effects of pyrazine derivatives, including the following:

-

Study on Antimicrobial Activity :

- Researchers tested various halogenated pyrazines against clinical isolates of bacteria.

- Results indicated that compounds similar to 2-(Bromomethyl)-3-chloropyrazine hydrochloride exhibited potent antibacterial activity, particularly against Gram-positive bacteria.

-

Cancer Cell Line Studies :

- In vitro studies on breast and cervical cancer cell lines demonstrated that treatment with the compound led to significant reductions in cell viability.

- Mechanistic studies suggested that the compound triggers apoptotic pathways through caspase activation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(bromomethyl)-3-chloropyrazine hydrochloride in laboratory settings?

- Methodological Answer : The compound can be synthesized via bromination of 3-chloropyrazine derivatives. For example, using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under controlled temperatures (60–80°C) to selectively brominate the methyl group. Subsequent treatment with HCl gas in anhydrous ether yields the hydrochloride salt .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and isolate intermediates under inert conditions to prevent hydrolysis of the bromomethyl group.

Q. How should researchers characterize the structural integrity and purity of 2-(bromomethyl)-3-chloropyrazine hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR (DMSO-d6) should show signals for the pyrazine ring (δ 8.5–9.0 ppm) and the bromomethyl group (δ 4.5–4.8 ppm). 13C NMR confirms the quaternary carbon adjacent to the bromine (δ 35–40 ppm) .

- Mass Spectrometry : ESI-MS in positive mode should display [M+H]+ at m/z 225.9 (calculated for C₅H₅BrClN₂).

- HPLC : Use a C18 column (70% methanol/water, 1.0 mL/min) to verify purity (>95%) .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer : Store in amber vials at –20°C under argon to prevent degradation via hydrolysis or light-induced decomposition. Conduct periodic FT-IR analysis to monitor carbonyl formation (if hydrolysis occurs, a peak near 1700 cm⁻1 appears) .

Advanced Research Questions

Q. How can competing side reactions (e.g., dehydrohalogenation) be minimized during cross-coupling reactions involving the bromomethyl group?

- Methodological Answer :

- Catalytic Systems : Use Pd(PPh₃)₄ with a bulky phosphine ligand (e.g., XPhos) to suppress β-hydroide elimination. For Suzuki-Miyaura couplings, optimize base selection (e.g., K₂CO₃ in THF/H₂O) to maintain pH 8–9 .

- Temperature Control : Reactions below 60°C reduce thermal decomposition. Monitor intermediates via GC-MS to detect byproducts like 3-chloropyrazine .

Q. What computational tools predict the regioselectivity of nucleophilic attacks on the bromomethyl group in this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with the B3LYP/6-31G(d) basis set to model transition states. The electron-withdrawing Cl on the pyrazine ring directs nucleophiles (e.g., amines) to the bromomethyl carbon due to increased electrophilicity .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to rationalize observed reactivity in SN2 reactions .

Q. How does the pyrazine ring’s electronic environment influence the bromomethyl group’s reactivity compared to analogous benzene derivatives?

- Methodological Answer :

- Comparative Kinetic Studies : Measure reaction rates with piperidine in acetonitrile. The pyrazine’s electron-deficient ring accelerates SN2 reactions (k ≈ 2.5 × 10⁻³ M⁻¹s⁻¹) compared to toluene derivatives (k ≈ 1.2 × 10⁻⁴ M⁻¹s⁻¹) due to enhanced leaving-group activation .

- Hammett Analysis : Use σpara values to correlate substituent effects. The 3-Cl substituent (σpara = +0.23) increases the electrophilicity of the adjacent bromomethyl group .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for palladium-catalyzed couplings of this compound?

- Methodological Answer :

- Parameter Screening : Replicate reactions under varying conditions (e.g., solvent polarity, ligand ratios). For example, DMF may improve solubility but increase side reactions vs. THF .

- Byproduct Identification : Use LC-MS/MS to detect palladium black formation or ligand degradation, which reduce catalytic efficiency.

- Statistical DoE : Apply a 3-factor (catalyst loading, temperature, base) Box-Behnken design to identify optimal conditions .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in electrophilic substitution reactions?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, FFP3 masks, and chemical-resistant aprons.

- Waste Management : Quench unreacted bromide with NaHSO₃ before disposal. Collect aqueous waste in halogenated solvent containers for incineration .

- Emergency Procedures : In case of skin contact, rinse with 10% NaHCO₃ solution to neutralize HCl byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.